![molecular formula C16H19N3O B6045300 1-methyl-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B6045300.png)
1-methyl-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole
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Overview
Description
1-methyl-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole is a synthetic compound that belongs to the class of pyrazole derivatives. It is commonly referred to as CPP-109 and has been studied for its potential therapeutic effects in the treatment of addiction and other neurological disorders.
Mechanism of Action
The mechanism of action of CPP-109 involves the inhibition of HDAC, which leads to the enhanced expression of genes that are involved in synaptic plasticity and learning and memory. This results in an increase in the formation of new synapses and the strengthening of existing ones, which is thought to underlie the therapeutic effects of CPP-109.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes that are involved in synaptic plasticity and learning and memory, as well as to increase the formation of new synapses and the strengthening of existing ones. It has also been shown to enhance the extinction of drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPP-109 is its selectivity for HDAC, which reduces the potential for off-target effects. It is also relatively easy to synthesize and has a high purity yield. However, one limitation of CPP-109 is its low solubility in water, which can make it difficult to work with in certain experimental protocols.
Future Directions
There are a number of future directions for the study of CPP-109. One area of research is the development of more water-soluble analogs of CPP-109, which would make it easier to work with in experimental protocols. Another area of research is the study of the therapeutic potential of CPP-109 in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, the development of more selective HDAC inhibitors could lead to the development of more effective therapies for addiction and other neurological disorders.
Synthesis Methods
The synthesis of CPP-109 involves the reaction of 3-methylphenylhydrazine with 1-benzoyl-2-methyl-3-nitro-1H-pyrazole in the presence of triethylamine. The resulting compound is then reduced with sodium borohydride to yield CPP-109. This method yields a high purity compound with a yield of approximately 70%.
Scientific Research Applications
CPP-109 has been studied extensively for its potential therapeutic effects in the treatment of addiction and other neurological disorders. It has been shown to be a potent and selective inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, CPP-109 has been shown to enhance the expression of genes that are involved in synaptic plasticity and learning and memory.
properties
IUPAC Name |
[2-(3-methylphenyl)pyrrolidin-1-yl]-(1-methylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12-5-3-6-13(11-12)15-7-4-9-19(15)16(20)14-8-10-18(2)17-14/h3,5-6,8,10-11,15H,4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEXKYROYFJYID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2C(=O)C3=NN(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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